molecular formula C17H17Cl2FN2 B5657017 1-(2,3-dichlorobenzyl)-4-(4-fluorophenyl)piperazine

1-(2,3-dichlorobenzyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5657017
M. Wt: 339.2 g/mol
InChI Key: VHSUZEDXXWMIDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to the compound , often involves complex chemical reactions aiming to incorporate diverse pharmacological activities. These activities range from antipsychotic, antihistamine, to anticancer properties, indicating the versatility of piperazine-based compounds in medicinal chemistry (Girase et al., 2020). Additionally, the structural modification of natural bioactive compounds containing piperazine moieties has been explored to overcome limitations like solubility and bioavailability (Chopra et al., 2023).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. Structural Activity Relationship (SAR) studies reveal that slight modifications to the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules (Rathi et al., 2016). This flexibility allows for the design of molecules tailored for specific therapeutic uses.

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, leading to the formation of derivatives with distinct pharmacological properties. For instance, N-dealkylation of arylpiperazine derivatives is a common metabolic pathway that significantly influences their pharmacological actions (Caccia, 2007). Such reactions are pivotal in developing drugs with desired efficacy and safety profiles.

Physical Properties Analysis

The physical properties of piperazine compounds, such as solubility and stability, are key factors in their development as therapeutic agents. The incorporation of fluorine atoms, for example, can enhance these properties, improving the compound's biological activities and its pharmacokinetic and pharmacodynamic profiles (Bakhotmah & Al-Otaibi, 2020).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including reactivity and interaction with biological targets, are fundamental to their mechanism of action. For instance, the antioxidant activity of piperazine compounds is attributed to their ability to scavenge free radicals, showcasing their potential in treating oxidative stress-related conditions (Begum et al., 2020).

properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN2/c18-16-3-1-2-13(17(16)19)12-21-8-10-22(11-9-21)15-6-4-14(20)5-7-15/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSUZEDXXWMIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine

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